

# Molecular weight and formula of Ruthenium (III) acetylacetonate.

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## Compound of Interest

Compound Name: Ruthenium (III) acetylacetonate

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An In-Depth Technical Guide to **Ruthenium (III) Acetylacetonate**: Properties, Synthesis, and Applications

## Introduction

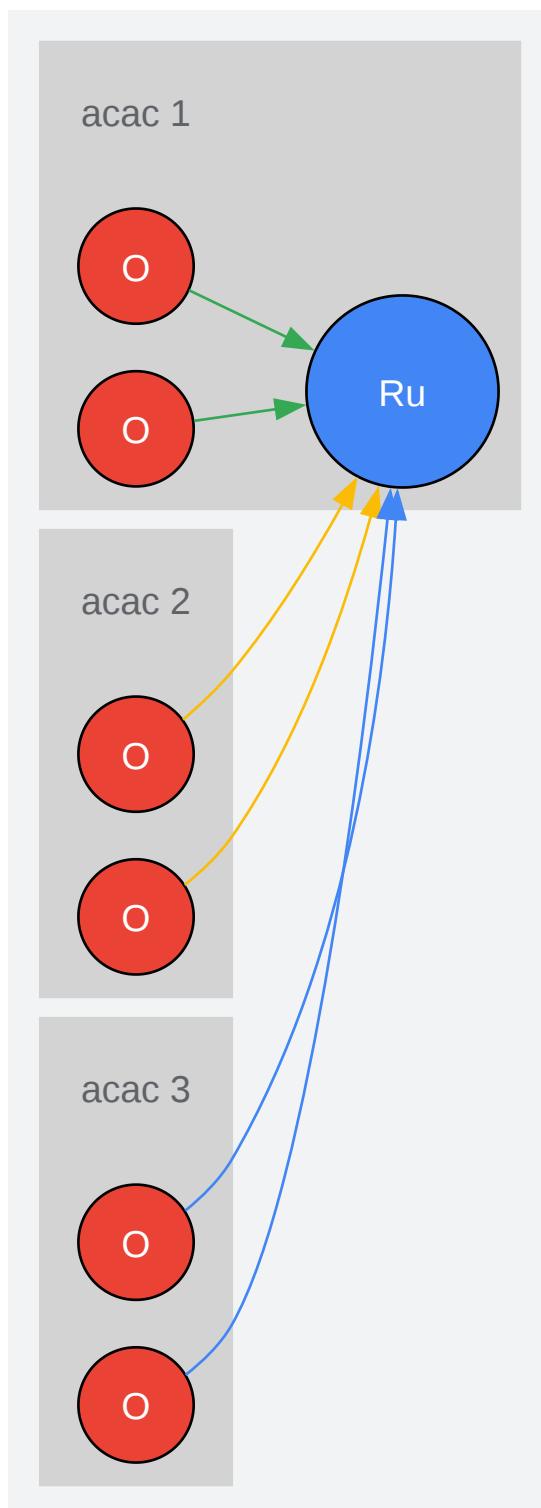
**Ruthenium (III) acetylacetonate**, formally known as Tris(acetylacetonato)ruthenium(III) or Ru(acac)<sub>3</sub>, is a coordination complex of significant interest in both academic research and industrial applications. This air-stable, dark red crystalline solid is valued for its solubility in organic solvents and its utility as a versatile catalyst and precursor for advanced materials.<sup>[1][2]</sup> As a Senior Application Scientist, this guide provides an in-depth exploration of Ru(acac)<sub>3</sub>, moving beyond simple data recitation to explain the underlying principles of its synthesis, characterization, and reactivity. The protocols and insights herein are designed to be self-validating, providing researchers, chemists, and drug development professionals with a robust framework for utilizing this compound effectively.

## Molecular Structure and Physicochemical Properties

The properties of Ru(acac)<sub>3</sub> are a direct consequence of its unique electronic configuration and molecular architecture. The central ruthenium (III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands, with each ligand binding through two oxygen atoms.

<sup>[1]</sup> This arrangement results in a chiral complex with an idealized D<sub>3</sub> symmetry.<sup>[1]</sup>

The Ru(III) center has a  $d^5$  electronic configuration. In the strong ligand field provided by the six oxygen donors, these electrons adopt a low-spin state, leaving one unpaired electron. This single unpaired electron is the origin of the compound's paramagnetism.<sup>[1]</sup> Understanding this electronic structure is critical, as it dictates the compound's reactivity, magnetic properties, and electrochemical behavior.



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Caption: Octahedral coordination of the Ru(III) center by three acac ligands.

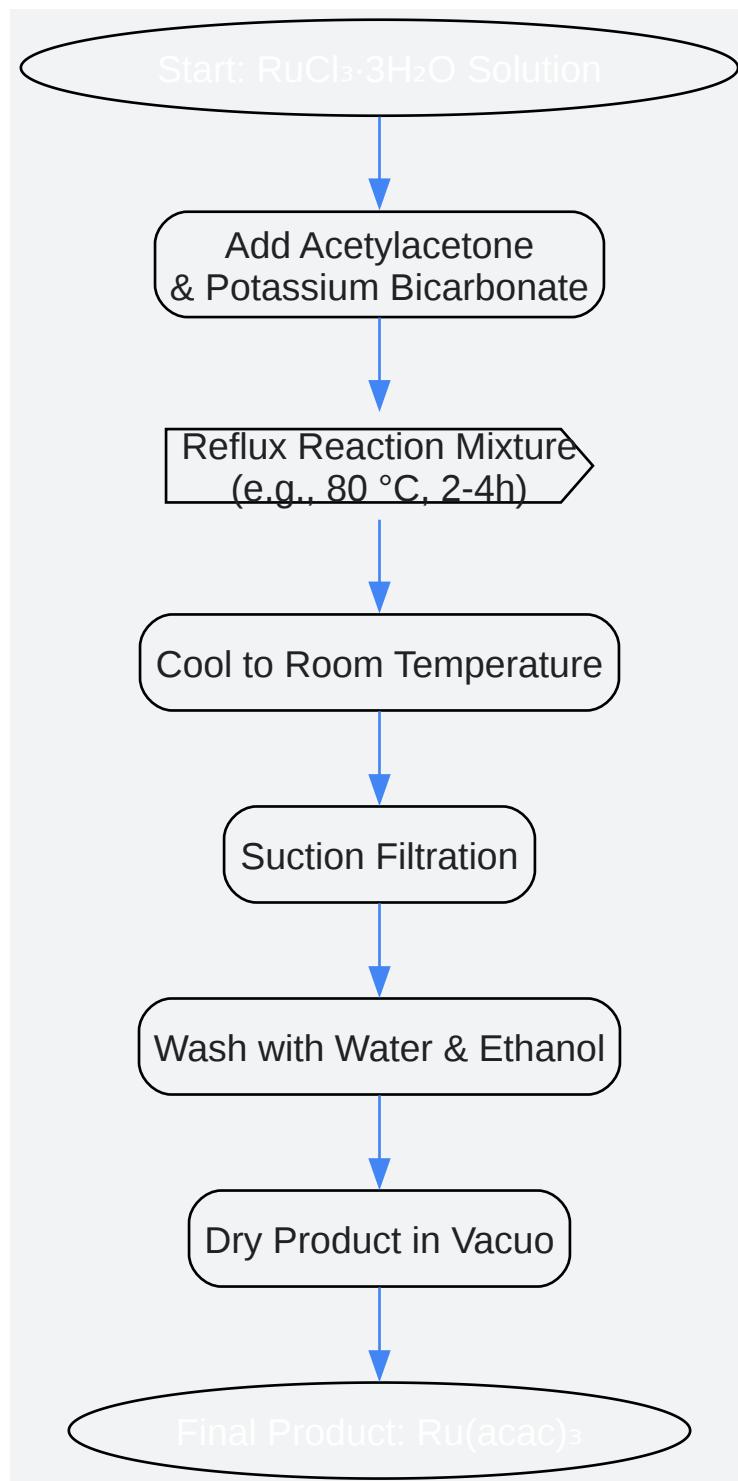
Key quantitative properties are summarized below for easy reference.

| Property                        | Value   | Source(s)   |
|---------------------------------|---|---|
| Chemical Formula                | $C_{15}H_{21}O_6Ru$   | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight                | 398.39 g/mol  | <a href="#">[3]</a>   |
| Appearance                      | Dark red to dark violet solid   | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point                   | 260 °C (with decomposition)   | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Solubility                      | Soluble in most organic solvents (benzene, acetone, etc.); Insoluble in water | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |
| Magnetic Moment ( $\mu_{eff}$ ) | 1.66 $\mu_B$  | <a href="#">[1]</a>   |
| CAS Number                      | 14284-93-6  | <a href="#">[1]</a>   |

## Synthesis of Ruthenium (III) Acetylacetone: A Validated Protocol

The synthesis of Ru(acac)<sub>3</sub> is a foundational procedure for many research endeavors. While several methods exist, the classical approach involving the reaction of a ruthenium (III) salt with acetylacetone remains reliable and instructive.[\[1\]](#) An improved variation of this procedure is detailed below, which is designed to achieve high yields.

**Causality in Synthesis:** The core of this synthesis is a ligand substitution reaction. The acetylacetone (H-acac) is deprotonated by a mild base to form the acetylacetone anion (acac<sup>-</sup>). This nucleophilic anion then displaces the ligands (chloride and water) from the ruthenium coordination sphere. The choice of a mild base, like potassium bicarbonate, is crucial. It must be strong enough to deprotonate the  $\beta$ -diketone but not so strong as to promote undesirable side reactions or hydrolysis of the final product. The reaction is driven to completion by the formation of the highly stable six-coordinate Ru(acac)<sub>3</sub> complex.



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Caption: General workflow for the synthesis of **Ruthenium (III) acetylacetonate**.

## Step-by-Step Experimental Protocol

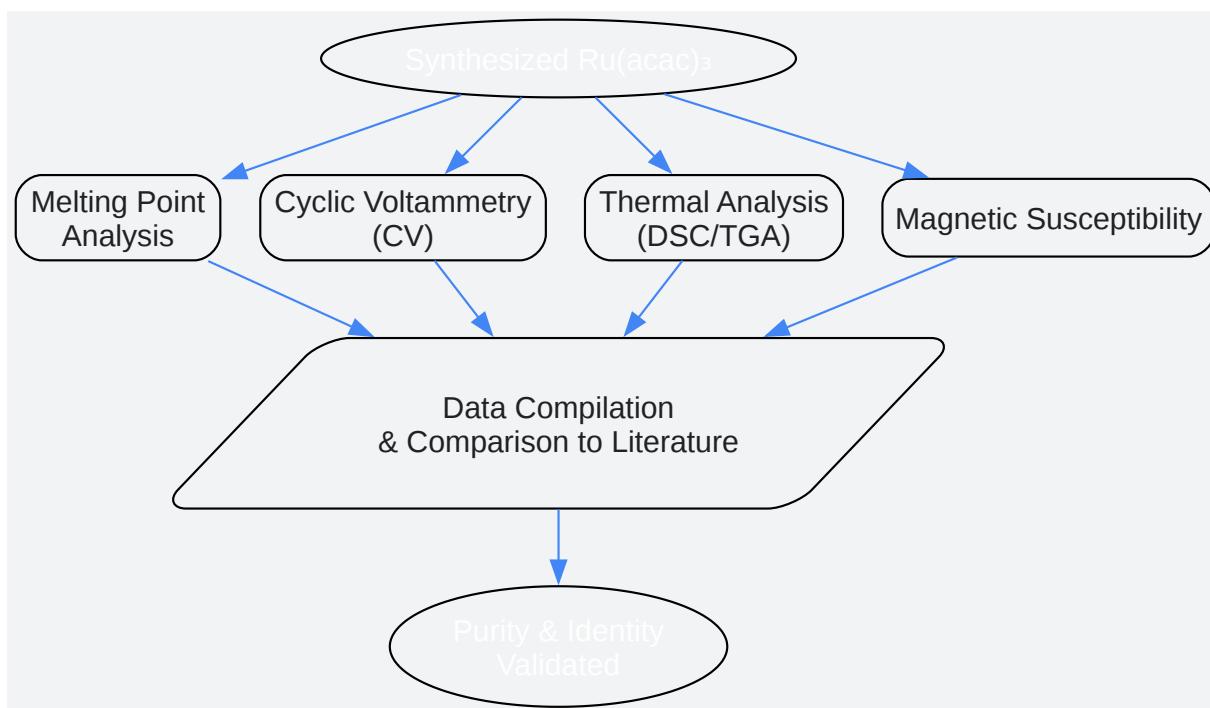
- Reagent Preparation: Dissolve a trivalent ruthenium precursor, such as Ruthenium(III) chloride hydrate ( $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ ), in a suitable solvent mixture like deionized water and alcohol. [7]
- Ligand Addition: To this solution, add acetylacetone in a molar excess (e.g., 3-25 times the molar amount of ruthenium). [7]
- Base Addition & Reaction: Slowly add a mild base, such as potassium bicarbonate ( $\text{KHCO}_3$ ), to the reaction mixture. [1] Heat the mixture to reflux (e.g., 80 °C) with constant stirring for 0.5 to 4 hours. [7] The color of the solution should change as the complex forms.
- pH Adjustment: After the initial reflux, adjust the pH of the reaction solution to 8-10 using an appropriate alkali solution (e.g., 10 wt%  $\text{NaOH}$  or  $\text{K}_2\text{CO}_3$ ) and continue the reaction for another 0.5-2 hours. [7] This step ensures complete deprotonation of the ligand and precipitation of the product.
- Isolation: Stop heating and allow the mixture to cool completely to room temperature. The dark red, crystalline product will precipitate out of the solution.
- Purification: Collect the solid product by suction filtration. Wash the crystals thoroughly with deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted acetylacetone.
- Drying: Dry the purified  $\text{Ru}(\text{acac})_3$  product under vacuum to remove all residual solvents. The yield for this type of procedure can be expected to exceed 80-95%. [7]

## Characterization and Quality Control

Verifying the identity and purity of the synthesized  $\text{Ru}(\text{acac})_3$  is a critical, self-validating step. A combination of techniques should be employed to build a comprehensive and trustworthy data package.

- Melting Point Determination: A sharp melting point that aligns with the literature value (approx. 260 °C with decomposition) is a primary indicator of purity. [6] Broad melting ranges suggest the presence of impurities.

- Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can provide a precise melting endotherm, while Thermogravimetric Analysis (TGA) reveals the decomposition profile of the complex, confirming its thermal stability up to the decomposition temperature. [8][9]
- Cyclic Voltammetry (CV): This electrochemical technique provides insight into the redox properties of the complex. In dimethylformamide, Ru(acac)<sub>3</sub> exhibits a reversible oxidation wave (Ru<sup>3+</sup>/Ru<sup>4+</sup>) at approximately +0.59 V and a reduction wave (Ru<sup>3+</sup>/Ru<sup>2+</sup>) at -1.22 V (vs. Fc/Fc<sup>+</sup>).[1] The presence and position of these peaks are characteristic fingerprints of the compound.
- Magnetic Susceptibility: Measuring the magnetic moment confirms the paramagnetic nature of the complex and the presence of the single unpaired electron on the low-spin Ru(III) center.[1]



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Caption: A multi-technique workflow for the validation of synthesized Ru(acac)3.

# Applications in Catalysis and Materials Science

The utility of Ru(acac)<sub>3</sub> stems from its ability to act as both a stable, soluble source of Ru(III) and as a precursor to catalytically active species.

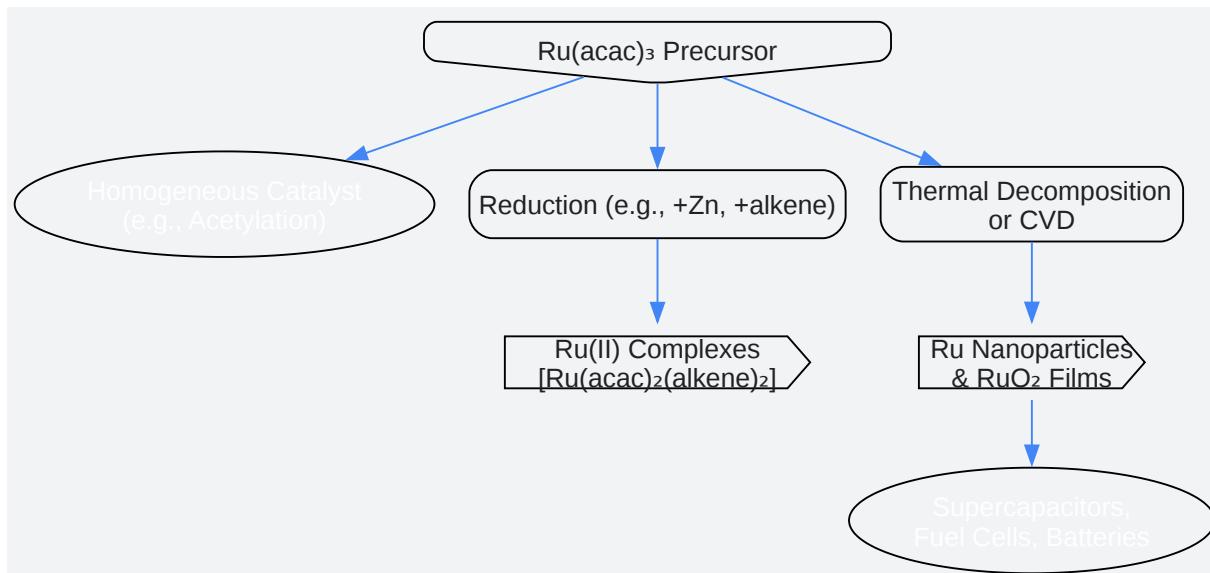
## Homogeneous Catalysis

Ru(acac)<sub>3</sub> is an effective catalyst for a range of organic transformations. A notable application is the acetylation of alcohols, phenols, and amines, where it serves as a recyclable catalyst under solvent-free conditions.[\[10\]](#) It is also employed in hydrogenation reactions, such as the conversion of dimethyl oxalate to ethylene glycol under mild conditions, which presents a more sustainable alternative to high-pressure industrial processes.[\[11\]](#)[\[12\]](#)

## Precursor for Advanced Materials

Perhaps its most widespread use is as a precursor for the synthesis of other ruthenium compounds and nanomaterials.[\[1\]](#)

- Reduction to Ru(II) complexes: Ru(acac)<sub>3</sub> can be chemically reduced in the presence of other ligands (e.g., alkenes or phosphines) to generate Ru(II) species, which are often the active catalysts in various reactions.[\[1\]](#)
- Nanomaterial Synthesis: It is a preferred starting material for fabricating ruthenium-based nanomaterials via methods like chemical vapor deposition (CVD) or thermal decomposition.[\[8\]](#) These materials are critical for applications in high-performance supercapacitors, fuel cells, and batteries.[\[13\]](#)



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Caption: Ru(acac)<sub>3</sub> as a central precursor for catalysts and nanomaterials.

## Conclusion

**Ruthenium (III) acetylacetonate** is more than a mere shelf reagent; it is a foundational building block in modern chemistry. Its well-defined structure, predictable physicochemical properties, and straightforward synthesis make it an ideal starting point for explorations in catalysis and materials science. By understanding the causality behind its synthesis and the multi-faceted approach required for its characterization, researchers can confidently and effectively leverage the full potential of this versatile ruthenium complex.

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